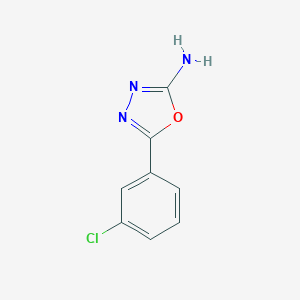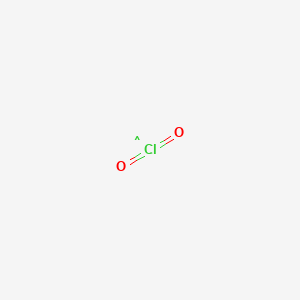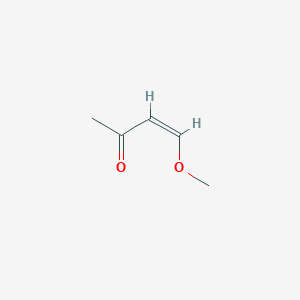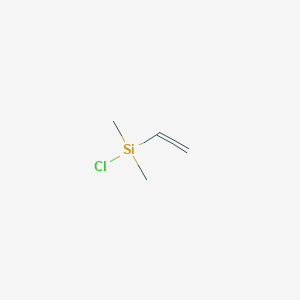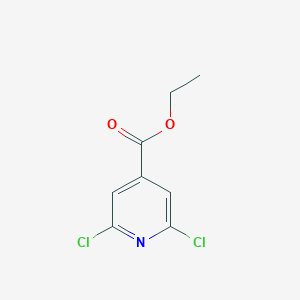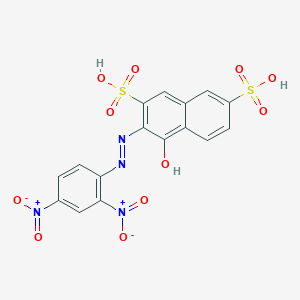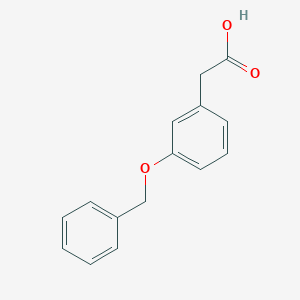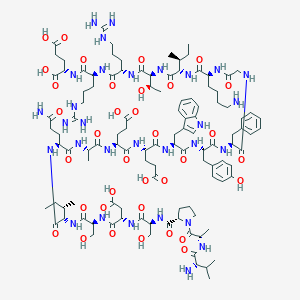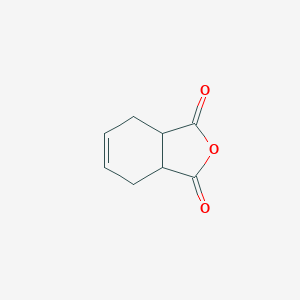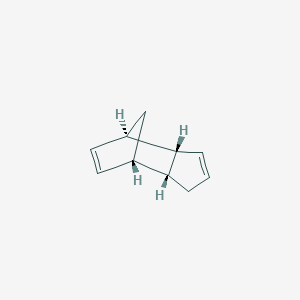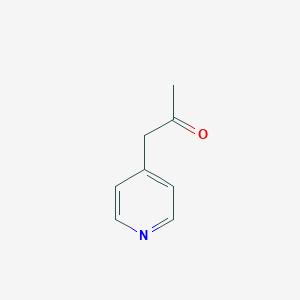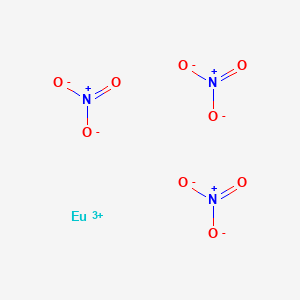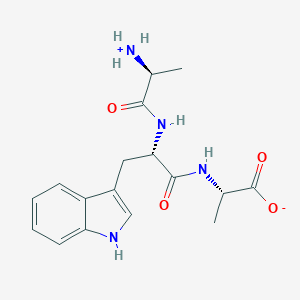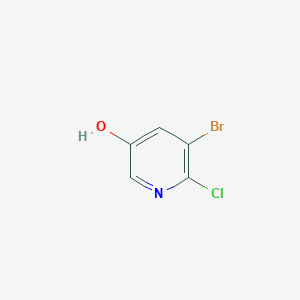
5-Bromo-6-chloropyridin-3-ol
概要
説明
5-Bromo-6-chloropyridin-3-ol is a halogenated pyridine derivative, a class of compounds that are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug synthesis. Although the specific compound 5-Bromo-6-chloropyridin-3-ol is not directly mentioned in the provided papers, the related research on halogenated pyridines and their derivatives can offer insights into its chemical behavior and synthesis.
Synthesis Analysis
The synthesis of halogenated pyridines often involves regioselective halogenation reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which are useful for introducing multiple halogens into the pyridine ring . Similarly, the synthesis of 3-bromo-5,6-dihydropyridin-2-ones was reported starting from β,γ-unsaturated α-bromoketenes and imines, indicating the versatility of bromine-containing intermediates in pyridine chemistry .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is often characterized by X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, and the compound was found to crystallize in the monoclinic crystal system . The presence of halogens can influence the molecular geometry and intermolecular interactions, as seen in the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which features π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .
Chemical Reactions Analysis
Halogenated pyridines can undergo various chemical reactions, including carbon-carbon coupling, as demonstrated in the synthesis of novel pyridine derivatives . The presence of a bromine atom on the pyridine ring can allow for further functionalization, such as aziridination or bromine displacement with an amine . Additionally, the reactivity of brominated pyridines can be explored through molecular docking studies to assess their potential as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the presence of halogen atoms. For example, the strong hydrogen bonding observed in 3-bromo-5-hydroxy-2,6-dimethylpyridine contributes to its structural and spectroscopic characteristics . The electronic properties, such as the frontier molecular orbitals and nonlinear optical properties, can be computed using density functional theory (DFT), providing insights into the reactivity and potential applications of these compounds .
Case Studies
Several case studies highlight the potential applications of halogenated pyridines. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated for their insecticidal and fungicidal activities . Additionally, the synthesis and crystal structure of a Schiff base compound related to halogenated pyridines showed excellent antibacterial activities .
科学的研究の応用
Catalytic Amination Processes
5-Bromo-6-chloropyridin-3-ol is utilized in selective amination processes. For instance, its amination catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and isolated yield, illustrating its potential in organic synthesis (Ji, Li, & Bunnelle, 2003).
Electrocatalytic Synthesis
The compound plays a role in electrosynthesis, particularly in the electrochemical reduction of halopyridines. Notably, the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions leverages 5-Bromo-6-chloropyridin-3-ol derivatives (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Spectroscopic and Optical Studies
Spectroscopic, optical, and density functional theory studies of related bromo-chloropyridines, like 5-Bromo-2-(trifluoromethyl)pyridine, have been performed. These studies involve Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, offering insights into the compound's chemical behavior and properties (Vural & Kara, 2017).
Synthesis of Nucleosides
5-Bromo-6-chloropyridin-3-ol derivatives are used in synthesizing various nucleosides, including cyclo-5'-deoxyuridines and 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides. These synthesis processes are significant in medicinal chemistry and drug development (Ueda, Usui, Shuto, & Inoue, 1984; Kubelka, Slavětínská, Eigner, & Hocek, 2013).
Antimicrobial and Antiviral Research
The compound is involved in antimicrobial and antiviral research. For example, pyridinesulfonamide derivatives, which include 5-bromo-2-chloro compounds, have been evaluated for their antitumor activity and effects on PI3Kα kinase inhibition, showcasing its relevance in pharmacological research (Zhou et al., 2015).
特性
IUPAC Name |
5-bromo-6-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUROMMQAFZTGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562012 | |
| Record name | 5-Bromo-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropyridin-3-ol | |
CAS RN |
130115-85-4 | |
| Record name | 5-Bromo-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


